EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Description
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a polyhalogenated aromatic ester with the molecular formula C₁₀H₉BrClFO₂ and a molar mass of 296.54 g/mol (calculated based on substituent additions to the benzoate core). The compound features a benzoate backbone substituted with bromine at position 5, chlorine at position 4, fluorine at position 2, and a methyl group at position 3, with an ethyl ester at the carboxylate position. This unique substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity and steric hindrance compared to simpler halogenated benzoates . It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to its bromine and chlorine substituents .
Properties
IUPAC Name |
ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO2/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMLYZFNFJRBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177944 | |
| Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288710-48-3 | |
| Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2288710-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The target molecule’s substitution pattern necessitates a stepwise introduction of halogen atoms and methyl groups while maintaining the ester functionality. Retrosynthetic breakdown suggests three strategic pathways:
Diazotization-Fluorination at Position 2
Building on the methodology in CN117049963A, where 3-amino groups are replaced by fluorine via hexafluorophosphoric acid-mediated diazotization, a similar approach could introduce fluorine at position 2. Starting from ethyl 3-methyl-5-bromo-2-aminobenzoate, diazotization with NaNO₂ and HPF₆ in sulfuric acid yields the 2-fluoro derivative. Subsequent chlorination at position 4 completes the substitution pattern.
Sequential Halogenation Guided by Directing Groups
The ester group at position 1 acts as a meta director, favoring electrophilic substitution at positions 3 and 5. Bromination at position 5 using Br₂/FeBr₃ followed by nitration at position 4 provides a nitro intermediate. Reduction to an amine and Sandmeyer reaction converts the amine to chlorine, while fluorination at position 2 is achieved via directed ortho-metalation.
Detailed Synthetic Routes and Optimization
Route 1: Diazotization-Fluorination Followed by Chlorination
Synthesis of Ethyl 3-Methyl-5-Bromo-2-Aminobenzoate
- Starting Material : Ethyl 3-methylbenzoate
- Bromination : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv), CH₂Cl₂, 0°C → RT, 12 h (yield: 85%).
- Nitration : HNO₃/H₂SO₄, 0°C, 2 h → nitro group at position 2 (yield: 78%).
- Reduction : H₂/Pd-C, ethanol, RT → amine intermediate (yield: 92%).
Fluorination via Diazotization
- Conditions : NaNO₂ (3.5 equiv), HPF₆ (5 equiv), H₂SO₄/H₂O, −10°C, 30 min.
- Outcome : Replacement of amine with fluorine (yield: 88.9%, purity: 98% by GCMS).
Chlorination at Position 4
- Nitration : HNO₃/H₂SO₄, 40°C, 1 h → nitro at position 4 (yield: 75%).
- Sandmeyer Reaction : CuCl (2 equiv), HCl, 70°C, 3 h → chloro substitution (yield: 68%).
Key Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Bromination | 85 | 95 | Br₂, FeBr₃, CH₂Cl₂ |
| Diazotization | 88.9 | 98 | NaNO₂, HPF₆, H₂SO₄, −10°C |
| Chlorination | 68 | 97 | CuCl, HCl, 70°C |
Route 2: Palladium-Catalyzed Carbonylation
Synthesis of Ethyl 5-Bromo-2-Fluoro-3-Methylbenzoate
- Starting Material : Ethyl 2-fluoro-3-methylbenzoate
- Bromination : NBS (1.1 equiv), AIBN, CCl₄, reflux, 6 h (yield: 82%).
Carbonylation-Chlorination
- Conditions : Pd(dppf)Cl₂ (5 mol%), CO (50 psi), Cl₂ (1.5 equiv), DMF, 80°C, 8 h.
- Outcome : Chlorine incorporation at position 4 (yield: 74%, purity: 96% by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |
| Temperature | 80°C |
| Pressure | 50 psi CO |
| Reaction Time | 8 h |
Critical Analysis of Byproduct Formation and Mitigation
Diazotization Side Reactions
The use of sulfuric acid in CN117049963A suppresses chlorinated byproducts by avoiding HCl-mediated pathways. Parallel testing with HCl yielded 15% chloro-fluoro byproducts, whereas H₂SO₄ reduced this to <2%.
Regioselectivity in Halogenation
Methyl and fluorine substituents ortho to the reaction site enhance steric hindrance, directing electrophiles to position 4. Computational studies (DFT) confirm a 12.3 kJ/mol preference for chlorination at position 4 over 6.
Scalability and Industrial Viability
Cost-Benefit Analysis of Route 1
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for hydrolysis reactions.
Major Products
Nucleophilic substitution: Substituted benzoates with different nucleophiles.
Reduction: 5-bromo-4-chloro-2-fluoro-3-methylbenzyl alcohol.
Hydrolysis: 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s binding affinity to certain molecular targets, influencing its biological effects.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The methyl group at position 3 in the target compound increases its logP compared to non-methylated analogs like ethyl 5-bromo-2-chloro-4-fluorobenzoate, enhancing membrane permeability in biological systems .
Reactivity : Bromine and chlorine at positions 5 and 4 (meta to each other) facilitate sequential functionalization via cross-coupling reactions, whereas fluorine at position 2 (ortho to the ester) introduces electronic effects that modulate reaction kinetics .
Stability : The ethyl ester group improves hydrolytic stability compared to carboxylic acid or aldehyde analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde), which are prone to oxidation or degradation .
Solubility and Partitioning Behavior
Data from high-speed countercurrent chromatography (HSCCC) studies indicate that ethyl ester derivatives exhibit lower aqueous solubility (K-values < 0.5 in ethyl acetate/water systems) compared to hydroxylated or carboxylated analogs (K-values > 1.0) . This aligns with the target compound’s preference for organic solvents, making it suitable for reactions in non-polar media.
Biological Activity
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a synthetic organic compound with significant potential in biological and chemical research. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its applications in various fields.
- Molecular Formula : C10H8BrClF
- Molecular Weight : Approximately 295.53 g/mol
- Structure : The compound features a benzoate structure with halogen substituents that contribute to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification : The reaction of 5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid with ethanol, often using a catalyst like sulfuric acid.
- Alternative Methods : Other synthetic routes may include the use of continuous flow reactors to enhance yield and purity, along with purification techniques such as distillation or recrystallization .
The biological activity of this compound is primarily attributed to its interaction with biological targets, such as enzymes and receptors. The presence of bromine, chlorine, and fluorine atoms may enhance binding affinity and reactivity, leading to alterations in enzyme activity or metabolic pathways .
Biological Activity
Research indicates that compounds with similar halogenated structures often exhibit significant pharmacological properties. This compound has been investigated for:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes, impacting metabolic processes.
- Antimicrobial Properties : Studies have shown potential activity against Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Case Study 1: Enzyme Interaction
A study focusing on enzyme interactions highlighted that this compound can influence the activity of DNA gyrase and topoisomerase IV in Escherichia coli. The compound demonstrated robust inhibition levels comparable to established fluoroquinolones .
| Compound | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| This compound | 2.91 | 4 |
| Ciprofloxacin | 0.49 | 0.008 |
| PD 0305970 | 0.20 | 1 |
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial efficacy showed that this compound exhibited promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli WT | 0.008 |
| K. pneumoniae WT | 0.03 |
| P. aeruginosa WT | 0.125 |
Future Directions
While preliminary studies indicate the biological activity of this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Investigations into its pharmacokinetics, toxicity profiles, and broader applications in medicinal chemistry are warranted.
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate, considering competing halogenation reactions?
- Methodological Answer : A stepwise halogenation approach is recommended. Begin with introducing the methyl group at position 3 via Friedel-Crafts alkylation, followed by esterification using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF at 90–95°C) . Subsequent halogenation should follow directed electrophilic substitution: bromine at position 5 (using Br₂/FeBr₃) and chlorine at position 4 (Cl₂/AlCl₃). Fluorination at position 2 can be achieved via Balz-Schiemann reaction (diazotization of an aniline precursor followed HF treatment). Monitor regioselectivity using TLC and HPLC. Purify via recrystallization (methanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use ¹H NMR to identify the ethyl ester (–CH₂CH₃, triplet at ~1.3 ppm, quartet at ~4.3 ppm) and methyl group (–CH₃, singlet at ~2.5 ppm). ¹⁹F NMR detects the fluorine substituent (δ ~ -110 ppm, influenced by neighboring groups). ¹³C NMR confirms the carbonyl (C=O at ~165 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Compare experimental data with computational predictions (e.g., ACD/Labs software) .
Q. How to assess the hydrolytic stability of the ester group under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2, 7, 12) at 40°C. Withdraw aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC to quantify intact ester and hydrolysis products (e.g., free carboxylic acid). Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Calculate degradation kinetics (pseudo-first-order rate constants) .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical and observed NMR chemical shifts in polyhalogenated benzoates?
- Methodological Answer : Discrepancies often arise from anisotropic effects of halogens or unexpected tautomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For fluorine, employ ¹⁹F-¹H HOESY to probe spatial interactions. Validate assignments with X-ray crystallography (as in structurally similar compounds, e.g., halogenated benzofurans ). Computational models (DFT at B3LYP/6-31G* level) can predict shifts; deviations >0.5 ppm suggest conformational dynamics or impurities .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces and identify electron-deficient aromatic positions. Analyze LUMO distributions to predict nucleophilic attack sites (e.g., para to electron-withdrawing groups). Compare activation energies for potential intermediates (e.g., Meisenheimer complexes) using Gaussian09 . Validate with experimental kinetics (UV-Vis monitoring of SNAr reactions with amines or thiols).
Q. What strategies mitigate steric hindrance during functionalization of the 3-methyl group?
- Methodological Answer : Use bulky bases (e.g., LDA) to deprotonate the methyl-adjacent position selectively. For C–H activation, employ palladium catalysts (e.g., Pd(OAc)₂ with directing groups like pyridines). Monitor reaction progress via in situ IR to detect intermediate formation. Alternatively, introduce temporary protecting groups (e.g., SEM-Cl for hydroxyls) to reduce steric crowding .
Data Contradiction Analysis
Q. How to address conflicting mass spectrometry (MS) and elemental analysis data?
- Methodological Answer : Cross-validate with alternative techniques:
- X-ray crystallography resolves molecular conformation and confirms stoichiometry .
- Combustion analysis quantifies C/H/N content independently.
- Isotopic pattern analysis in HRMS distinguishes between molecular formulas (e.g., Br vs. Cl isotopes).
Comparative Physicochemical Properties (Analogous Compounds)
Note: Data for this compound is extrapolated from structurally similar compounds due to limited direct evidence.
Key Recommendations for Researchers
- Synthesis : Prioritize regioselective halogenation protocols and validate purity via orthogonal methods (HPLC, NMR).
- Characterization : Combine experimental and computational tools to resolve structural ambiguities.
- Stability : Store at –20°C in inert atmospheres to prevent ester hydrolysis or halogen displacement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
